molecular formula C18H17NO3 B11395582 N,N-bis(furan-2-ylmethyl)-4-methylbenzamide

N,N-bis(furan-2-ylmethyl)-4-methylbenzamide

Cat. No.: B11395582
M. Wt: 295.3 g/mol
InChI Key: GIVZGAJAMJMHCG-UHFFFAOYSA-N
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Description

N,N-bis(furan-2-ylmethyl)-4-methylbenzamide is an organic compound that features a benzamide core substituted with two furan-2-ylmethyl groups and a methyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-bis(furan-2-ylmethyl)-4-methylbenzamide typically involves the reaction of 4-methylbenzoyl chloride with furan-2-ylmethylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

  • Dissolve 4-methylbenzoyl chloride in anhydrous dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add furan-2-ylmethylamine to the reaction mixture while maintaining a low temperature.
  • Stir the reaction mixture at room temperature for several hours.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

N,N-bis(furan-2-ylmethyl)-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The furan rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be used for the reduction of the amide group.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of N,N-bis(furan-2-ylmethyl)-4-methylbenzylamine.

    Substitution: Formation of halogenated or nitrated derivatives of the furan rings.

Scientific Research Applications

N,N-bis(furan-2-ylmethyl)-4-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the synthesis of advanced materials and polymers

Mechanism of Action

The mechanism of action of N,N-bis(furan-2-ylmethyl)-4-methylbenzamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The furan rings and the benzamide core play a crucial role in its binding affinity and specificity. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • N,N-bis(furan-2-ylmethyl)oxalamide
  • N,N-bis(furan-2-ylmethyl)malonamide
  • N,N-bis(furan-2-ylmethyl)furan-2,5-dicarboxamide

Uniqueness

N,N-bis(furan-2-ylmethyl)-4-methylbenzamide is unique due to the presence of the 4-methyl group on the benzamide core, which can influence its chemical reactivity and biological activity. The combination of furan rings and the benzamide structure provides a versatile platform for various applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C18H17NO3

Molecular Weight

295.3 g/mol

IUPAC Name

N,N-bis(furan-2-ylmethyl)-4-methylbenzamide

InChI

InChI=1S/C18H17NO3/c1-14-6-8-15(9-7-14)18(20)19(12-16-4-2-10-21-16)13-17-5-3-11-22-17/h2-11H,12-13H2,1H3

InChI Key

GIVZGAJAMJMHCG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(CC2=CC=CO2)CC3=CC=CO3

Origin of Product

United States

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